N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c1-19-9-3-2-4-10-11(9)16-13(20-10)17-12(18)8-7-14-5-6-15-8/h2-7H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCPYQIPTWXBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 4-(methylthio)benzo[d]thiazole with pyrazine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the carboxamide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Electrophiles like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to the bioactivity of the thiazole and pyrazine rings.
Materials Science: Possible applications in the development of organic semiconductors or as a ligand in coordination chemistry.
Biological Studies: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazine ring may also play a role in binding to nucleic acids or proteins, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine-Thiazole Conjugates with Antiviral Activity
(S)-N-(1-(Benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12i) :
- Structure : Features a benzothiazole linked to pyrazine via a carboxamide group, with a phenylethyl substituent.
- Activity : Exhibited significant potency against SARS-CoV-2 (Selectivity Index [SI] > reference drug Favipiravir) .
- Physicochemical Data : Melting point (221–223°C), HRMS (m/z 340.4230 [M+H]+), and IR peaks (e.g., 1657 cm⁻¹ for amide C=O stretch) .
(S)-N-(1-(Benzo[d]thiazol-2-yl)-3-(methylthio)propyl)pyrazine-2-carboxamide (12f) :
Substituted Pyrazinecarboxamides with Antifungal and Anti-Mycobacterial Activity
- 5-tert-Butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (8) :
- N-(1,3-Thiazol-2-yl)pyrazine-2-carboxamide Derivatives :
Pyridine-Based N-Sulfonamides with Broad-Spectrum Antiviral Activity
- Compounds 15c and 15d :
Comparison : While structurally distinct, the benzo[d]thiazole moiety common to both classes suggests a role in targeting viral entry or replication machinery.
Structural-Activity Relationship (SAR) Insights
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a thiazole ring fused with a benzene ring and a pyrazine ring, along with a carboxamide group. The presence of the methylthio group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.
The primary mechanism of action for this compound involves:
- Targeting Enzymatic Activity : The compound has been shown to interact with various enzymes, particularly through the formation of organo-carboxamide ruthenium (II) complexes, which play a role in the transfer hydrogenation of ketones.
- Biochemical Pathways : It affects biochemical pathways related to ketone metabolism, demonstrating moderate catalytic activity across a broad spectrum of ketones with different electronic and steric requirements.
Antimicrobial and Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. For instance:
Neuroprotective Effects
This compound has been explored for its neuroprotective effects in models of neurodegenerative diseases. Similar compounds have demonstrated the ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegeneration .
Case Studies
- In Vitro Studies : In studies involving HEK 293 cells expressing various nitric oxide synthase isoforms, compounds derived from similar structures showed over 95% cell survival in MTT assays. Specific derivatives exhibited selective inhibition of nNOS, indicating potential therapeutic applications in conditions like Parkinson's disease .
- Animal Models : In 6-OHDA-induced unilaterally lesioned rat models, certain derivatives demonstrated improvements in motor functions and altered neurotransmitter levels (increased dopamine and decreased glutamate), suggesting neuroprotective properties .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide | Lacks methylthio group | Moderate activity | Lower lipophilicity |
| N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide | Contains imidazole ring | Different activity profile | Varies in reactivity |
This compound stands out due to the methylthio group, which enhances its lipophilicity and may influence its interaction with biological targets more effectively than its analogs.
Q & A
Q. What are the key steps in synthesizing N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide?
The synthesis typically involves a multi-step approach:
Formation of the benzo[d]thiazole core : Start with cyclization reactions to construct the benzo[d]thiazole scaffold.
Introduction of the methylthio group : Sulfur-containing reagents (e.g., methanethiol derivatives) are used to functionalize the 4-position of the benzo[d]thiazole ring under controlled conditions .
Coupling with pyrazine-2-carboxamide : Amide bond formation via nucleophilic substitution or coupling agents (e.g., EDC/HOBt) to attach the pyrazine moiety .
Optimization : Solvents (DMF, dichloromethane), bases (NaH, K₂CO₃), and reaction times are critical for yield and purity. Intermediate characterization by NMR and IR is recommended .
Q. Which spectroscopic methods are essential for characterizing this compound?
Core techniques include:
- 1H/13C NMR : To confirm aromatic protons (benzo[d]thiazole and pyrazine) and methylthio group integration.
- IR spectroscopy : Validate amide C=O stretches (~1650–1700 cm⁻¹) and thioether C-S bonds (~600–700 cm⁻¹).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
Note : Purity should be assessed via HPLC (>95%) before biological testing .
Q. What preliminary biological assays are relevant for evaluating its pharmacological potential?
Initial screens often include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme inhibition : PARP or kinase inhibition assays, given structural similarities to known inhibitors .
Advanced Research Questions
Q. How can synthetic yields be improved when introducing the methylthio group?
Challenge : Methylthio incorporation may suffer from low regioselectivity or side reactions. Solutions :
- Use protecting groups (e.g., Boc) on reactive sites during benzo[d]thiazole functionalization.
- Optimize reaction temperature (e.g., 0–5°C for electrophilic substitution) and stoichiometry of sulfurating agents (e.g., (CH₃)₂S₂) .
Case Study : Evidence shows NaH as a superior base for thioether formation compared to K₂CO₃, improving yields by ~20% .
Q. How do structural modifications (e.g., methylthio vs. methoxy) impact bioactivity?
Comparative Analysis :
Q. How can contradictory data in enzyme inhibition assays be resolved?
Common Issues :
- Discrepancies in IC₅₀ values across studies due to assay conditions (e.g., ATP concentration in kinase assays).
- Non-specific binding artifacts in fluorescence-based assays.
Resolution Strategies : - Validate results with orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays).
- Standardize buffer conditions (pH, ionic strength) and include control inhibitors (e.g., Olaparib for PARP assays) .
Q. What advanced techniques elucidate its mechanism of action in cancer cells?
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stability shifts of putative targets .
- In vivo Imaging : Fluorescently tagged analogs for tracking biodistribution in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
